N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-fluorobenzenesulfonamide
Description
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-fluorobenzenesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group and a 4-fluorobenzenesulfonamide moiety. This compound is structurally characterized by:
- A pyrazole ring (1H-pyrazol-5-yl) providing a rigid aromatic scaffold.
- A 1,1-dioxidotetrahydrothiophene group, which introduces a sulfone moiety and enhances polarity.
Structural insights are derived from analogous compounds in and 5, which detail pyrazole-sulfonamide derivatives with related substituents .
Properties
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S2/c20-15-6-8-17(9-7-15)29(26,27)22-19-12-18(14-4-2-1-3-5-14)21-23(19)16-10-11-28(24,25)13-16/h1-9,12,16,22H,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDKCLYKRGPETL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-fluorobenzenesulfonamide typically involves multi-step organic reactions The process begins with the preparation of the dioxidotetrahydrothiophene ring, followed by the formation of the pyrazole ring through cyclization reactionsEach step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. Advanced techniques such as microwave-assisted synthesis and catalytic processes can also be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Potassium Channel Activation
Recent studies have identified derivatives of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl) compounds as novel activators of G protein-gated inwardly rectifying potassium (GIRK) channels. These compounds exhibit significant biological activity, suggesting potential therapeutic applications in treating conditions such as cardiac arrhythmias and neurological disorders. The optimization of these compounds has led to the discovery of several analogs with enhanced potency and metabolic stability compared to traditional urea-based compounds .
1.2 Anticancer Activity
Another area of interest is the anticancer potential of this compound. Studies have indicated that certain derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation, making these compounds promising candidates for cancer therapy .
3.1 GIRK Channel Activators
In a study published in 2021, a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers were characterized as potent GIRK channel activators. These compounds were evaluated through various assays that demonstrated their ability to modulate potassium ion flow across cell membranes effectively .
3.2 Anticancer Research
A case study focusing on the anticancer properties of derivatives of this compound revealed that specific modifications could enhance cytotoxicity against various cancer cell lines. The research highlighted the importance of structural variations in improving therapeutic efficacy while reducing side effects .
Mechanism of Action
The mechanism by which N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-fluorobenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related sulfonamide-pyrazole hybrids, focusing on substituent effects and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Findings :
Electron-Withdrawing Effects: The 4-fluorobenzenesulfonamide group in the target compound enhances electron withdrawal compared to chlorine or methyl substituents in analogs ( ). This may improve binding to electron-deficient enzyme active sites.
Hydrogen-Bonding Capacity :
- The sulfonamide (-SO₂NH-) group in the target compound provides stronger hydrogen-bonding interactions than sulfonyl chloride (-SO₂Cl) or aldehyde (-CHO) groups in analogs ( ).
Synthetic Flexibility :
- Unlike the target compound, analogs such as 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethylpyrazole ( ) feature reactive sites (e.g., aldehyde) for further functionalization, highlighting a trade-off between stability and versatility.
Computational Insights :
- Crystallographic Refinement : Software such as SHELXL ( ) is critical for resolving structural details like bond angles (e.g., C3—C2—N2 in ) and sulfone geometry in the target compound .
Biological Activity
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-fluorobenzenesulfonamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including antimicrobial, anti-inflammatory, and antioxidant properties, as well as its mechanisms of action and therapeutic potential.
- Molecular Formula : C14H17N3O4S2
- Molecular Weight : 355.43 g/mol
- CAS Number : 942676-67-7
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds with similar structures. For instance, derivatives of pyrazole and thiazole have been shown to exhibit significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .
The compound under discussion has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria using standard methods such as the well diffusion method. The results indicate that it demonstrates moderate to good antibacterial activity, comparable to established antibiotics .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Compounds with similar pyrazole structures have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators .
In vitro studies suggest that this compound may inhibit pathways involved in inflammation, potentially making it useful for treating conditions such as arthritis and other inflammatory diseases.
Antioxidant Activity
The antioxidant potential of pyrazole derivatives has been documented in various studies. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. Research indicates that certain derivatives exhibit significant antioxidant activities by modulating enzyme activities related to oxidative stress .
The biological activity of this compound is believed to be mediated through several mechanisms:
- GIRK Channel Activation : This compound acts as a G protein-gated inwardly rectifying potassium (GIRK) channel activator, influencing neuronal excitability and cardiac function .
- Cytokine Modulation : It may modulate the production of cytokines involved in inflammatory responses.
- Oxidative Stress Reduction : The compound’s ability to scavenge free radicals contributes to its antioxidant effects.
Study 1: Antibacterial Efficacy
In a comparative study, this compound was tested against a panel of bacterial strains. The results indicated a zone of inhibition ranging from 10 mm to 20 mm depending on the concentration used, showcasing its potential as an antibacterial agent .
Study 2: Anti-inflammatory Activity
A study conducted on rat models demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan, indicating its anti-inflammatory properties. The reduction in edema was comparable to that observed with standard anti-inflammatory drugs .
Q & A
Basic: How can the synthesis of this sulfonamide-pyrazole hybrid be optimized to improve yield and purity?
Methodological Answer:
Optimization involves:
- Temperature Control : Maintaining 60–80°C during cyclization to minimize side reactions (e.g., isomerization) .
- Solvent Selection : Polar aprotic solvents like DMF enhance solubility of intermediates, while ethanol facilitates crystallization of the final product .
- Catalysts : Using coupling agents (e.g., EDC·HCl or HOBt) for amidation steps to reduce racemization .
- Purification : Sequential column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization improves purity (>95% by HPLC) .
Basic: What analytical techniques are critical for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the tetrahydrothiophene-dioxide (δ 3.2–3.8 ppm, multiplet) and 4-fluorobenzenesulfonamide (δ 7.6–7.9 ppm, doublet) .
- NOESY : Confirm stereochemistry of the pyrazole-tetrahydrothiophene junction .
- HPLC-MS : Monitor molecular ion ([M+H]⁺) at m/z 465.1 (calculated) and assess purity (>98%) .
- X-ray Crystallography : Resolve ambiguities in dihedral angles between the sulfonamide and pyrazole moieties .
Advanced: How to design structure-activity relationship (SAR) studies targeting sulfonamide bioactivity?
Methodological Answer:
- Core Modifications :
- Replace the 4-fluorophenyl group with 3,4-difluorophenyl to evaluate halogen positioning effects on receptor binding .
- Introduce methyl groups to the tetrahydrothiophene ring to assess steric hindrance on pharmacokinetics .
- Biological Assays :
- Enzymatic Inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II/IX) using stopped-flow CO₂ hydration assays .
- Cellular Uptake : Radiolabel the sulfonamide with ¹⁸F for PET imaging to track biodistribution .
Advanced: What in vitro/in vivo models are suitable for evaluating anti-inflammatory potential?
Methodological Answer:
- In Vitro :
- RAW 264.7 Macrophages : Measure inhibition of LPS-induced TNF-α/IL-6 via ELISA (IC₅₀ < 10 µM target) .
- COX-2 Selectivity : Compare IC₅₀ values against COX-1/COX-2 isoforms using a fluorometric inhibitor screening kit .
- In Vivo :
- Carrageenan-Induced Paw Edema (Rat Model) : Administer 10–50 mg/kg orally; monitor edema reduction over 6 hours .
- Toxicology : Assess hepatic (ALT/AST) and renal (creatinine) markers after 14-day repeated dosing .
Advanced: How to resolve contradictions in reported bioactivity data across similar sulfonamide derivatives?
Methodological Answer:
- Meta-Analysis Framework :
- Data Normalization : Adjust for variations in assay conditions (e.g., pH, serum content) using Z-score transformation .
- QSAR Modeling : Train models on PubChem datasets to identify critical descriptors (e.g., logP, polar surface area) influencing activity .
- Experimental Validation :
- Replicate key studies under standardized conditions (e.g., 10% FBS in DMEM, 37°C, 5% CO₂) .
- Use isogenic cell lines to minimize genetic variability .
Advanced: What crystallographic strategies elucidate target binding mechanisms?
Methodological Answer:
- Co-crystallization : Soak the compound (1 mM) into CA-II crystals (PDB: 1CA2) and collect data at 1.8 Å resolution .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict sulfonamide-protein hydrogen bonding (e.g., with His94 in CA-II) .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER force field) to assess conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
